ODM-204 -

ODM-204

Catalog Number: EVT-1533867
CAS Number:
Molecular Formula: C15H16O6S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.
Source and Classification

ODM-204 was developed by Orion Corporation in collaboration with various research institutions. It falls under the classification of dual-action inhibitors targeting both steroidogenesis and androgen receptor signaling pathways, making it a significant candidate in the realm of prostate cancer therapeutics .

Synthesis Analysis

The synthesis of ODM-204 involves several chemical processes aimed at producing a compound that effectively inhibits both cytochrome P450 17A1 and the androgen receptor. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with specific steroid precursors that can be modified to enhance their inhibitory properties.
  2. Chemical Modifications: Various chemical reactions, including alkylation and oxidation, are employed to introduce functional groups that increase the compound's affinity for its targets.
  3. Purification: After synthesis, ODM-204 is purified using techniques such as liquid chromatography to ensure high purity necessary for biological testing.

Technical details regarding the specific reaction conditions and reagents used in the synthesis process are often proprietary but involve standard organic synthesis methodologies .

Molecular Structure Analysis

Structure

The molecular structure of ODM-204 features a complex arrangement that facilitates its dual action. It is characterized by:

  • A core steroid-like structure modified with specific functional groups that enhance binding to cytochrome P450 17A1.
  • Additional moieties that confer high specificity towards the androgen receptor.

Data

The molecular formula of ODM-204 is reported as C22H27N3O3S, with a molecular weight of approximately 413.54 g/mol. The structural analysis indicates significant interactions with both target sites, which are critical for its therapeutic efficacy .

Chemical Reactions Analysis

ODM-204 participates in several key chemical reactions during its mechanism of action:

  1. Inhibition of Cytochrome P450 17A1: This enzyme catalyzes the conversion of pregnenolone to dehydroepiandrosterone, a precursor for testosterone. ODM-204 competes with natural substrates, effectively reducing testosterone production.
  2. Androgen Receptor Antagonism: ODM-204 binds to the androgen receptor, preventing androgen binding and subsequent activation of gene transcription associated with prostate cancer cell proliferation.

These reactions are quantitatively analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine inhibition potency and efficacy .

Mechanism of Action

The mechanism of action of ODM-204 is twofold:

  1. Enzyme Inhibition: By inhibiting cytochrome P450 17A1, ODM-204 reduces the levels of circulating androgens, including testosterone and dihydrotestosterone. This reduction leads to decreased stimulation of androgen-dependent pathways in prostate cancer cells.
  2. Receptor Blockade: As an androgen receptor antagonist, ODM-204 prevents androgens from activating their receptor, thereby inhibiting downstream signaling pathways that promote tumor growth.

Data from preclinical studies indicate that ODM-204 significantly reduces tumor growth in xenograft models and inhibits cell proliferation in vitro under androgen-dependent conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ODM-204 is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Precise melting point data are often proprietary but generally fall within typical ranges for similar compounds.

Relevant analyses include stability studies and solubility assessments conducted during preclinical development phases .

Applications

ODM-204 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily targeted for treating castration-resistant prostate cancer, where it may provide a new therapeutic option for patients resistant to existing treatments.
  2. Research Tool: Its unique mechanism makes it valuable for studying androgen signaling pathways and developing additional inhibitors targeting similar pathways.

Preclinical trials have demonstrated promising results regarding its safety profile and efficacy, paving the way for further clinical investigations .

Introduction to ODM-204 and Castration-Resistant Prostate Cancer (CRPC)

Pathophysiology of CRPC: Androgen Receptor Signaling and CYP17A1 Dysregulation

Castration-resistant prostate cancer (CRPC) remains driven by aberrant androgen receptor (AR) signaling despite systemic androgen deprivation therapy (ADT). In CRPC, tumor cells adapt through multiple mechanisms: AR gene amplification (increasing receptor density), gain-of-function mutations (enabling activation by non-canonical ligands), and expression of constitutively active AR splice variants (e.g., AR-V7) that lack ligand-binding domains [2] [3]. Concurrently, persistent intratumoral androgen synthesis occurs via upregulation of CYP17A1, a key enzyme catalyzing two reactions essential for testosterone biosynthesis: 17α-hydroxylase converts pregnenolone to 17OH-pregnenolone, and 17,20-lyase further metabolizes this to dehydroepiandrosterone (DHEA)—a direct precursor to testosterone and dihydrotestosterone (DHT) [1] [5]. This enzyme’s dual-activity makes it a critical node in sustaining CRPC growth, as evidenced by elevated CYP17A1 expression in metastatic CRPC tissues [3].

Table 1: Key Drivers of CRPC Pathophysiology

Molecular MechanismFunctional ConsequenceClinical Impact
AR overexpression/amplificationEnhanced sensitivity to low androgen levelsTumor proliferation despite castrate testosterone
AR mutations (e.g., T878A)Promiscuous activation by non-androgenic ligandsResistance to conventional antiandrogens
AR-V7 splice variantLigand-independent constitutive signalingPrimary resistance to CYP17A1 inhibitors (abiraterone)
CYP17A1 upregulationIncreased intratumoral testosterone/DHT synthesisBypasses systemic androgen deprivation

Limitations of Current Therapies for CRPC

First-generation AR pathway inhibitors face significant clinical challenges:

  • CYP17A1 inhibitors (e.g., abiraterone): Suppress adrenal/testicular androgen synthesis but trigger compensatory ACTH-driven mineralocorticoid excess, necessitating co-administration of corticosteroids. They also fail to inhibit truncated AR variants (e.g., AR-V7) and may inadvertently activate mutant ARs [3] [5].
  • AR antagonists (e.g., enzalutamide): Compete with androgens for AR binding but exhibit agonist switching in tumors with AR mutations (e.g., F877L). They also cannot degrade AR protein or inhibit splice variants [3].
  • Monotherapy limitations: Sequential use of these agents leads to cross-resistance, with only 20–40% of CRPC patients achieving >50% PSA reduction. Resistance often emerges within 12–15 months due to restored AR signaling via alternative pathways [2] [3]. Orteronel—a selective 17,20-lyase inhibitor—failed phase III trials due to insufficient survival benefit and toxicity-related discontinuations, underscoring the need for mechanistically distinct agents [3].

Rationale for Dual Inhibition of CYP17A1 and Androgen Receptor

ODM-204 was designed to simultaneously block androgen production and AR signaling, overcoming key resistance pathways:

  • Mechanistic synergy: Inhibiting CYP17A1 depletes ligands (testosterone/DHT) required for AR activation, while direct AR antagonism prevents receptor-driven gene transcription—even if ligands are present from extragonadal sources [1] [4].
  • Preclinical superiority: In VCaP xenograft models (which express AR splice variants), ODM-204 achieved significantly greater tumor growth inhibition than abiraterone, enzalutamide, or their combination. This demonstrates activity against splice variant-driven resistance [4].
  • Pharmacodynamic advantages: ODM-204’s nonsteroidal structure avoids corticosteroid requirements by sparing cortisol synthesis. In primate studies, it suppressed serum testosterone and DHEA by >90% at 10–30 mg/kg doses without significant cortisol or aldosterone changes [1] [4]. Its biochemical profile includes high-affinity AR binding (Ki = 47 nM) and potent CYP17A1 inhibition (IC50 = 22 nM) [4] [5].

Table 2: Preclinical Profile of ODM-204 vs. Established CRPC Therapies

ParameterODM-204AbirateroneEnzalutamide
Primary target(s)CYP17A1 + ARCYP17A1AR
CYP17A1 IC5022 nM2.8 nMNot applicable
AR binding Ki47 nMWeak antagonism36 nM
AR degradationNot observedNot observedNot observed
AR-V7 inhibitionYes (via dual action)NoPartial
Corticosteroid co-administrationNoYesNo

Properties

Product Name

ODM-204

Molecular Formula

C15H16O6S

Synonyms

ODM204; ODM-204; ODM 204.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.